REACTION_CXSMILES
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[CH3:1][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[NH:12][C:13]([NH2:15])=[S:14].BrBr>ClC1C=CC=CC=1>[NH2:15][C:13]1[S:14][C:4]2[CH:5]=[CH:6][C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:2]([CH3:1])[C:3]=2[N:12]=1
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Name
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N-(2-methyl-3-methoxycarbonylphenyl)thiourea
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Quantity
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56 g
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Type
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reactant
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Smiles
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CC1=C(C=CC=C1C(=O)OC)NC(=S)N
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Name
|
|
Quantity
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2 L
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Type
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solvent
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Smiles
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ClC1=CC=CC=C1
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Name
|
|
Quantity
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40 g
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Type
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reactant
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Smiles
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BrBr
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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ClC1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated at 90° C. for 3 h
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Duration
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3 h
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Type
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FILTRATION
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Details
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the precipitate was filtered off with suction
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Type
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WASH
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Details
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washed with methylene chloride
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Type
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DISSOLUTION
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Details
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The precipitate was then dissolved in ethyl acetate
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Type
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EXTRACTION
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Details
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extracted with sodium bicarbonate solution
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Type
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WASH
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Details
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After washing
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Type
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CUSTOM
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Details
|
drying
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Type
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CUSTOM
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Details
|
the product was obtained
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Name
|
|
Type
|
|
Smiles
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NC=1SC2=C(N1)C(=C(C=C2)C(=O)OC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |